molecular formula C11H14O3 B8634944 2-(2-Ethoxyphenyl)-1,3-dioxolan

2-(2-Ethoxyphenyl)-1,3-dioxolan

Cat. No.: B8634944
M. Wt: 194.23 g/mol
InChI Key: FKINQXUCQBBMES-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)-1,3-dioxolan is a chemical compound belonging to the 1,3-dioxolane class, which are cyclic acetals known for their significant utility in scientific research and organic synthesis . The 1,3-dioxolane ring is a versatile functional group, primarily serving as a protecting group for aldehydes and ketones, allowing for selective reactions at other sites of a complex molecule during multi-step synthesis . Compounds featuring this structure are frequently investigated as intermediates in the development of active pharmaceutical ingredients, leveraging the acetal's stability under various reaction conditions . Researchers value 1,3-dioxolane derivatives for their potential biological activities. Studies on analogous structures have demonstrated a range of properties, including antibacterial and antifungal activity, making this chemical class a valuable scaffold in medicinal chemistry exploration . The specific substitution pattern of the 2-(2-ethoxyphenyl) moiety suggests potential for further chemical modification and study in various research applications. Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-(2-ethoxyphenyl)-1,3-dioxolane

InChI

InChI=1S/C11H14O3/c1-2-12-10-6-4-3-5-9(10)11-13-7-8-14-11/h3-6,11H,2,7-8H2,1H3

InChI Key

FKINQXUCQBBMES-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2OCCO2

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Comparative Analysis of Selected Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Applications/Properties
2-(2-Ethoxyphenyl)-1,3-dioxolan Not provided C₁₁H₁₄O₃ 194.23 (calculated) 2-Ethoxyphenyl Protecting groups, synthesis precursor
2-(3-Bromophenyl)-1,3-dioxolan Not provided C₉H₉BrO₂ 229.08 (calculated) 3-Bromophenyl Materials science
2-Ethyl-2-methyl-1,3-dioxolane 126-39-6 C₆H₁₂O₂ 116.16 Ethyl, methyl Solvent, fragrance
2-(2-Fluorophenyl)-1,3-dioxolane 133393-02-9 C₉H₉FO₂ 168.16 2-Fluorophenyl Pharmaceutical intermediates
2-Heptyl-1,3-dioxolane 4359-57-3 C₁₀H₂₀O₂ 172.26 Heptyl Surfactants, cosmetics

Key Research Findings

  • Electronic Effects : Electron-donating groups (e.g., ethoxy) stabilize the dioxolane ring, while electron-withdrawing groups (e.g., bromo, fluoro) increase reactivity toward nucleophilic attack .
  • Steric Considerations : Ortho-substituted aryl groups (e.g., 2-fluorophenyl) hinder access to the dioxolane oxygen, reducing hydrolysis rates compared to para-substituted analogues .
  • Industrial Relevance : Aliphatic dioxolanes (e.g., 2-ethyl-2-methyl-1,3-dioxolane) are produced at scale via cost-effective cyclization methods, whereas aryl-substituted derivatives require specialized catalysts .

Q & A

Q. What are the recommended synthetic routes for 2-(2-Ethoxyphenyl)-1,3-dioxolan, and how can reaction yields be optimized?

Methodological Answer: The synthesis of this compound typically involves condensation reactions between ethoxy-substituted phenols and diols (e.g., ethylene glycol) under acidic catalysis. Key steps include:

  • Acid-Catalyzed Cyclization : Use of p-toluenesulfonic acid (PTSA) or BF₃·Et₂O to promote dioxolane ring formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
  • Yield Optimization :
    • Temperature Control : Maintain 80–100°C to balance reaction rate and byproduct formation.
    • Molar Ratios : A 1:1.2 molar ratio of phenol to diol minimizes unreacted starting material .

Q. Example Protocol :

StepReagents/ConditionsYield (%)Reference
1Ethylene glycol, PTSA, DMF, 90°C68–72
2BF₃·Et₂O, THF, reflux82

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 4.8–5.2 ppm (dioxolane ring protons) and δ 6.7–7.4 ppm (ethoxy-substituted aromatic protons) confirm structure .
    • ¹³C NMR : Signals near 100–110 ppm (dioxolane carbons) and 60–70 ppm (ethoxy group) .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 210.1 (calculated for C₁₁H₁₄O₃) .
  • HPLC Analysis : C18 column, mobile phase (ACN:H₂O = 70:30), retention time ~8.2 min .

Q. What common chemical transformations can this compound undergo?

Methodological Answer: The dioxolane ring and ethoxyphenyl group enable diverse reactions:

  • Oxidation : Cleavage of the dioxolane ring using KMnO₄/H₂SO₄ yields carboxylic acids or ketones .
  • Reduction : NaBH₄ or LiAlH₄ reduces the ring to 1,2-ethanediol derivatives .
  • Electrophilic Substitution : Halogenation (e.g., Br₂/FeBr₃) on the aromatic ring introduces functional groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the dioxolane oxygen atoms are nucleophilic (high HOMO) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in DMF vs. THF) .
  • Retrosynthesis Tools : Platforms like Pistachio or Reaxys propose synthetic routes based on known analogs .

Q. How do researchers resolve contradictions in reported biological activities of dioxolane derivatives?

Methodological Answer: Discrepancies in bioactivity data (e.g., enzyme inhibition vs. no activity) require:

  • Dose-Response Curves : Validate activity thresholds using standardized assays (e.g., IC₅₀ values) .
  • Structural Analog Comparison : Compare this compound with analogs (e.g., 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane) to isolate substituent effects .
  • Meta-Analysis : Aggregate data from PubChem, ECHA, and peer-reviewed studies to identify trends .

Q. What strategies stabilize this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability :
    • Acidic Conditions (pH < 3) : Rapid ring-opening occurs; stabilize with buffered solutions (pH 5–7) .
    • Basic Conditions (pH > 9) : Ethoxy group hydrolysis dominates; use inert atmospheres (N₂) to suppress degradation .
  • Thermal Stability :
    • TGA Analysis : Decomposition onset at ~180°C; store at ≤4°C in amber vials .

Q. How can researchers investigate the compound’s interaction with biological targets using in silico and in vitro methods?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) .
  • Cell-Based Assays : Test cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .

Q. Data Contradiction Analysis Example

StudyObserved ActivityPossible ReasonResolution Strategy
A Strong enzyme inhibitionHigh purity (≥98%)Replicate with HPLC-purified compound
B No activityDegradation during storageConfirm stability via NMR post-assay

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